![molecular formula C16H20N2O5 B2398848 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid CAS No. 170492-62-3](/img/structure/B2398848.png)
3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid” is a complex organic molecule. It has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes . It is also used in the manufacture of a novel antihypertensive drug, an angiotensin-converting enzyme inhibitor (ACE-I) called Benazepril .
Synthesis Analysis
The synthesis of this compound involves several steps. The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a carbonyl group, an amino group, and a carboxylic acid group. The tert-butyloxycarbonyl protecting group is used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It is a solid at room temperature . The compound has a molecular weight of 273.29 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound has applications in peptide synthesis. Researchers have developed room-temperature ionic liquids (RTILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs serve as starting materials for dipeptide synthesis using commonly used coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional base, resulting in satisfactory dipeptide yields within just 15 minutes .
Antihypertensive Drug Synthesis
The compound is utilized in the manufacture of the antihypertensive drug benazepril , which belongs to the class of angiotensin-converting enzyme inhibitors (ACE-Is). Benazepril is used to manage high blood pressure and related cardiovascular conditions .
Intermediate for Sitagliptin (Type 2 Diabetes Medication)
The compound serves as an intermediate in the synthesis of sitagliptin , an oral antidiabetic medication used to treat type 2 diabetes. Sitagliptin works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones involved in glucose regulation .
Efflux Pump Inhibitors for Bacterial Infections
Another application involves the preparation of indole derivatives as efflux pump inhibitors. These inhibitors play a role in the treatment and prevention of bacterial infections .
Wirkmechanismus
Target of Action
The compound, also known as “3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid”, is primarily used in the synthesis of dipeptides . The primary targets of this compound are the amino acids that are involved in the formation of dipeptides .
Mode of Action
The compound acts as a protecting group for amino acids in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound protects the amino group in the amino acids during the synthesis process . This protection prevents unwanted reactions with the amino group, allowing for more controlled and selective synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of dipeptides, which are the building blocks of proteins . The compound, with its Boc group, protects the amino acids, ensuring that they can effectively participate in the peptide bond formation without unwanted side reactions .
Pharmacokinetics
Based on its structure and properties, it can be inferred that the compound is likely to have good solubility in polar organic solvents . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, particularly the nature of the dipeptide being synthesized.
Result of Action
The primary result of the compound’s action is the successful synthesis of dipeptides . By protecting the amino groups of amino acids, the compound ensures that peptide bond formation can occur without interference from side reactions . This leads to the production of dipeptides, which are essential components of proteins .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .
Safety and Hazards
The compound is classified under GHS07 for safety and hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-12-7-4-9-8-10(14(20)21)5-6-11(9)17-13(12)19/h5-6,8,12H,4,7H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUUWRASKUXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

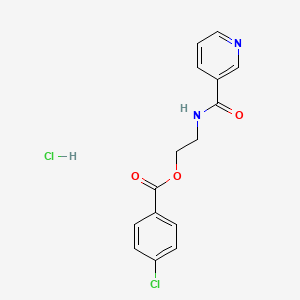
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)
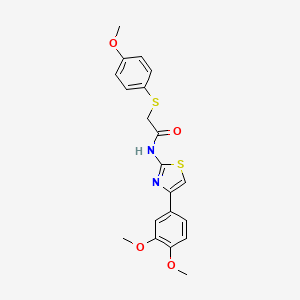
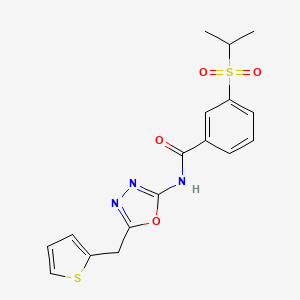
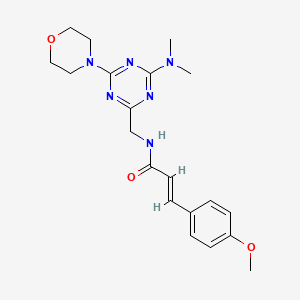
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)
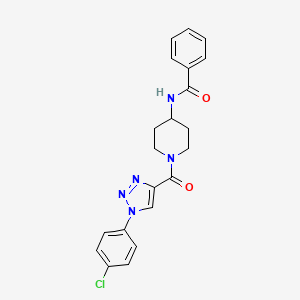
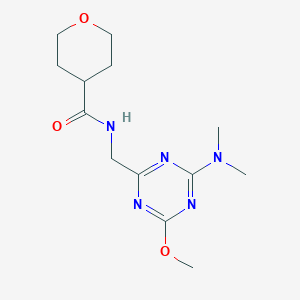
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)